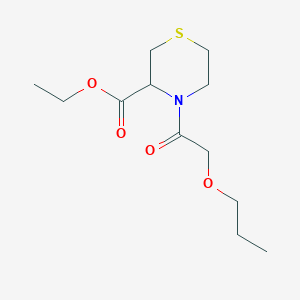![molecular formula C12H17N3O2 B6643460 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)
1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine, also known as FMPM, is a chemical compound that has been widely used in scientific research. This compound is a type of ligand that can bind to specific receptors in the body, which makes it useful for studying various physiological and biochemical processes. In
Mecanismo De Acción
1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine exerts its effects by binding to specific receptors in the body, such as the CB1 receptor. When 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine binds to the CB1 receptor, it prevents other compounds from binding to this receptor and activating downstream signaling pathways. This can lead to a variety of physiological effects, depending on the specific receptor and signaling pathway involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine are dependent on the specific receptor and signaling pathway involved. For example, when 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine binds to the CB1 receptor, it can block the effects of other compounds that activate this receptor, such as the endocannabinoid anandamide. This can lead to a decrease in appetite, pain sensation, and memory function, among other effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine in lab experiments is its selectivity for specific receptors, which allows researchers to study the effects of specific signaling pathways without interfering with other pathways. Additionally, 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine has a relatively high affinity for its target receptors, which means that it can be used at lower concentrations than other compounds. However, one limitation of 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine. One area of interest is the role of CB1 in various physiological and pathological conditions, such as obesity, addiction, and neurodegenerative diseases. Additionally, researchers may investigate the potential therapeutic applications of 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine, such as in the treatment of pain or anxiety disorders. Finally, further studies may be conducted to optimize the synthesis and purification of 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine, which could increase its availability for research purposes.
Métodos De Síntesis
The synthesis of 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine involves several steps, including the reaction of furan-2-carbaldehyde with 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with N-methyl-1,2-ethanediamine. The final product is obtained after purification by column chromatography. The yield of 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine is typically around 60-70%, and the purity can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine has been widely used in scientific research due to its ability to bind to specific receptors in the body. One of the main applications of 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine is in the study of the cannabinoid receptor CB1, which is involved in various physiological processes, including pain sensation, appetite, and memory. 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine has been shown to be a selective CB1 receptor antagonist, which means that it can block the effects of other compounds that bind to this receptor. This makes 1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine useful for studying the role of CB1 in various physiological and pathological conditions.
Propiedades
IUPAC Name |
1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-11(12(16-3)15(2)14-9)8-13-7-10-5-4-6-17-10/h4-6,13H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPSJGKABYKEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=CC=CO2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643395.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
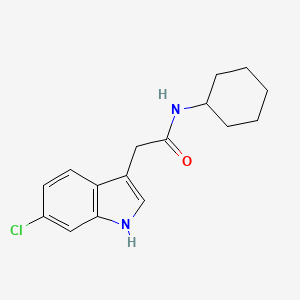
![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)

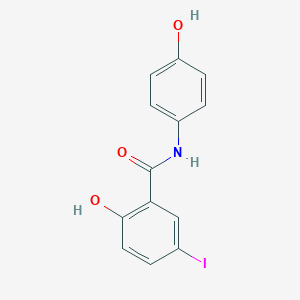
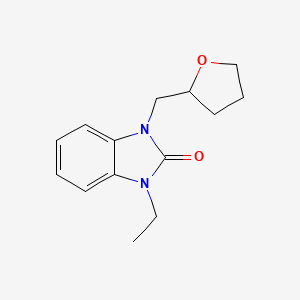
![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)
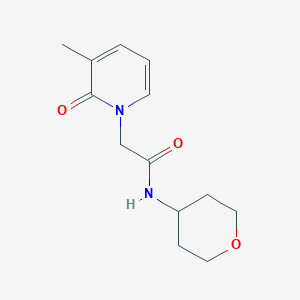
![3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide](/img/structure/B6643484.png)
